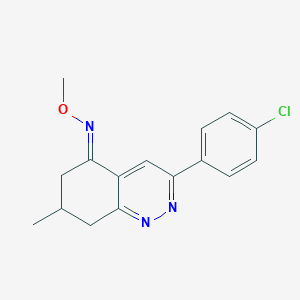

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

Beschreibung

3-(4-Chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine (CAS: 1024770-50-0) is a heterocyclic compound featuring a partially hydrogenated cinnolin core (5,6,7,8-tetrahydrocinnolin) with a 4-chlorophenyl substituent at position 3, a methyl group at position 7, and a methoxyimine group at position 5. Its molecular formula is C₁₆H₁₆ClN₃O, with a molar mass of 301.77 g/mol . The compound’s structure combines aromatic, aliphatic, and imine functionalities, making it a unique candidate for pharmacological and synthetic studies.

Eigenschaften

Molekularformel |

C16H16ClN3O |

|---|---|

Molekulargewicht |

301.77 g/mol |

IUPAC-Name |

(E)-3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |

InChI |

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3/b20-16+ |

InChI-Schlüssel |

AIVWWERDIUPHNT-CAPFRKAQSA-N |

Isomerische SMILES |

CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the chlorophenyl intermediate.

Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydrocinnoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Systems

Table 1: Key Structural Comparisons

Key Observations :

Core Heterocycles: The target compound’s tetrahydrocinnolin core distinguishes it from non-cyclic Schiff bases (e.g., compound 19) and fused-ring systems like tetrahydrochromen (). The cinnolin ring (two fused pyridazine rings) offers distinct electronic properties compared to chromen’s benzopyran structure.

Substituent Effects :

- The 4-chlorophenyl group is a common feature in the target compound, C1, and the chromen derivative, suggesting shared lipophilic and electron-withdrawing characteristics .

- Methoxy groups in compound 19 and the chromen derivative may enhance solubility compared to the target’s methyl and methoxyimine groups .

Physicochemical and Analytical Comparisons

Key Observations :

- The target compound lacks reported spectral data, limiting direct analytical comparisons. However, chlorophenyl-containing analogs like M1 and C1 show predictable fragmentation patterns in LC-MS (e.g., loss of Cl⁻ or CO groups) .

- Schiff bases (e.g., compound 19) exhibit diagnostic ¹H-NMR imine proton shifts (~δ 8.3 ppm), which would differ from the target’s methoxyimine group .

Biologische Aktivität

3-(4-Chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 315.79 g/mol

The presence of the 4-chlorophenyl group and the methoxy substituent are significant for its biological activity. The tetrahydrocinnoline moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrocinnoline compounds exhibit significant anticancer properties. For instance, 3-(4-chlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine has been shown to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Inhibition of PI3K/Akt signaling pathway |

| HeLa (Cervical) | 11.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Neuroprotective Effects

Research indicates potential neuroprotective effects attributed to this compound. In animal models, it has been shown to reduce oxidative stress and inflammation in neurodegenerative conditions.

Case Studies

-

Study on Cancer Cell Lines

A study published in a peer-reviewed journal assessed the effects of the compound on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell growth, with apoptosis confirmed through flow cytometry analysis. -

Antimicrobial Efficacy Assessment

A separate investigation focused on the antimicrobial activity against clinically relevant pathogens. The results underscored the compound's potential as an alternative treatment option in antibiotic-resistant infections. -

Neuroprotection in Rodent Models

In a preclinical study involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.